
3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized from thiophene through chlorination.
Fluorination: The 2,5-dichlorothiophene undergoes a fluorination reaction to introduce the fluorine atom at the 2-position of the propanoic acid side chain. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Carboxylation: The final step involves the carboxylation of the fluorinated intermediate to form the desired this compound. This can be done using carbon dioxide under basic conditions or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid has several scientific research applications:
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
類似化合物との比較
- 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 4-(2,5-Dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole
Comparison:
- 3-(2,5-Dichlorothiophen-3-yl)-2-fluoropropanoic acid is unique due to the presence of a fluorine atom, which can enhance its biological activity and stability compared to non-fluorinated analogs.
- 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid lacks the fluorine atom, which may result in different reactivity and biological properties.
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and 4-(2,5-Dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole are structurally different but share the 2,5-dichlorothiophene core, contributing to their similar biological activities.
特性
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSWOLUMMXRXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
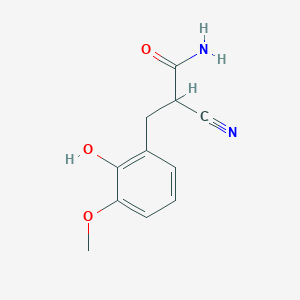
![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)

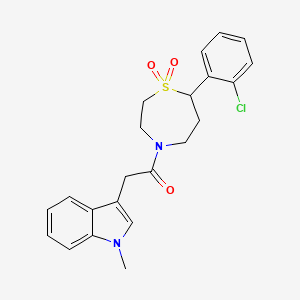



![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
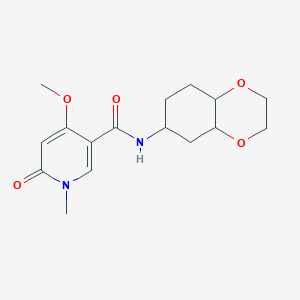
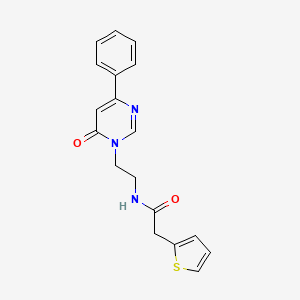
![3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2727256.png)

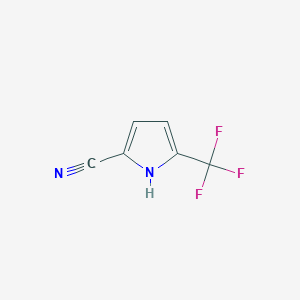
![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/new.no-structure.jpg)
